7-(Trimethylsilyl)hept-6-yn-2-ol 7-(Trimethylsilyl)hept-6-yn-2-ol
Brand Name: Vulcanchem
CAS No.: 176502-41-3
VCID: VC5257363
InChI: InChI=1S/C10H20OSi/c1-10(11)8-6-5-7-9-12(2,3)4/h10-11H,5-6,8H2,1-4H3
SMILES: CC(CCCC#C[Si](C)(C)C)O
Molecular Formula: C10H20OSi
Molecular Weight: 184.354

7-(Trimethylsilyl)hept-6-yn-2-ol

CAS No.: 176502-41-3

Cat. No.: VC5257363

Molecular Formula: C10H20OSi

Molecular Weight: 184.354

* For research use only. Not for human or veterinary use.

7-(Trimethylsilyl)hept-6-yn-2-ol - 176502-41-3

Specification

CAS No. 176502-41-3
Molecular Formula C10H20OSi
Molecular Weight 184.354
IUPAC Name 7-trimethylsilylhept-6-yn-2-ol
Standard InChI InChI=1S/C10H20OSi/c1-10(11)8-6-5-7-9-12(2,3)4/h10-11H,5-6,8H2,1-4H3
Standard InChI Key JPUNKAMJCLYLOS-UHFFFAOYSA-N
SMILES CC(CCCC#C[Si](C)(C)C)O

Introduction

Structural and Chemical Identity

7-(Trimethylsilyl)hept-6-yn-2-ol (CAS 176502-41-3) belongs to the class of silyl-protected alkynols. Its IUPAC name derives from a seven-carbon chain (hept) with a hydroxyl group (-ol) at carbon 2 and a trimethylsilyl (TMS)-protected triple bond between carbons 6 and 7. The molecular formula is C₁₀H₁₈OSi, with a molecular weight of 182.34 g/mol. The compound’s structure is depicted below:

HOCH2CH2CH2CH2CH2CC-Si(CH3)3\text{HOCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{C}≡\text{C-Si(CH}_3\text{)}_3

The trimethylsilyl group enhances stability against undesired side reactions while preserving the alkyne’s reactivity for subsequent transformations .

Physicochemical Properties

Limited experimental data exist for this compound, but analogous silylated alkynols exhibit:

  • Boiling Point: ~200–220°C (extrapolated from similar compounds)

  • Density: ~0.89–0.92 g/cm³

  • Solubility: Miscible with organic solvents (e.g., THF, DCM); insoluble in water .

The hydroxyl group’s polarity contrasts with the hydrophobic TMS group, creating amphiphilic behavior critical for phase-transfer reactions .

Synthetic Methodologies

Grignard-Based Alkynylation

A key synthesis route involves the reaction of [4-(trimethylsilyl)but-3-ynyl]magnesium bromide with a suitable electrophile. For example, in the synthesis of vitamin D receptor agonists, this Grignard reagent reacts with a tosylated precursor to install the TMS-alkyne moiety :

Tosylate precursor+[HCC-C-Si(CH3)3]MgBrLi2CuCl47-(Trimethylsilyl)hept-6-yn-2-ol derivative\text{Tosylate precursor} + [\text{HC}≡\text{C-C-Si(CH}_3\text{)}_3]\text{MgBr} \xrightarrow{\text{Li}_2\text{CuCl}_4} \text{7-(Trimethylsilyl)hept-6-yn-2-ol derivative}

The reaction proceeds at −78°C in a mixture of Et₂O and THF, achieving a 96% yield after chromatographic purification .

Protection-Deprotection Strategies

The hydroxyl group is often protected during synthesis to prevent undesired oxidation. For instance, tert-butyldimethylsilyl (TBS) groups are introduced via TBSOTf in the presence of DMAP, enabling selective functionalization at the alkyne :

7-(Trimethylsilyl)hept-6-yn-2-olTBSOTf, DMAPTBS-protected intermediate\text{7-(Trimethylsilyl)hept-6-yn-2-ol} \xrightarrow{\text{TBSOTf, DMAP}} \text{TBS-protected intermediate}

This step is critical in multi-step syntheses of natural products like resolvins .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing vitamin D receptor agonists, where its alkyne participates in Sonogashira couplings to construct steroidal frameworks . For example, in the synthesis of carborane-based vitamin D analogs, the TMS group stabilizes the alkyne during palladium-catalyzed cross-couplings .

Natural Product Synthesis

In the stereoselective synthesis of resolvin E4, a specialized pro-resolving mediator, 7-(Trimethylsilyl)hept-6-yn-2-ol derivatives enable precise control over double-bond geometry through Lindlar hydrogenation .

Reactivity and Functionalization

Alkyne Reactivity

The TMS-protected alkyne undergoes desilylation under mild conditions (e.g., K₂CO₃/MeOH), generating terminal alkynes for further coupling reactions. For example:

7-(Trimethylsilyl)hept-6-yn-2-olK2CO3/MeOHHept-6-yn-2-ol\text{7-(Trimethylsilyl)hept-6-yn-2-ol} \xrightarrow{\text{K}_2\text{CO}_3/\text{MeOH}} \text{Hept-6-yn-2-ol}

Hydroxyl Group Transformations

The hydroxyl group participates in esterifications and etherifications. In one protocol, pivaloyl chloride converts the alcohol to a pivalate ester, enhancing stability during subsequent silylations :

7-(Trimethylsilyl)hept-6-yn-2-olPivaloyl chloridePivalate ester\text{7-(Trimethylsilyl)hept-6-yn-2-ol} \xrightarrow{\text{Pivaloyl chloride}} \text{Pivalate ester}

Comparative Analysis with Structural Analogs

CompoundStructureKey Differences
1-(Trimethylsilyl)hept-1-yn-3-olTMS at C1, hydroxyl at C3Alkyne position alters reactivity
4-(Trimethylsilyl)but-3-yn-1-olShorter chain (C4)Limited steric hindrance
Hept-6-yn-2-olLacks TMS groupHigher polarity, lower stability

The C7-TMS substitution in 7-(Trimethylsilyl)hept-6-yn-2-ol optimizes steric bulk for regioselective reactions compared to shorter-chain analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator